molecular formula C15H20BrNO2 B6268865 tert-butyl 7-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1158756-43-4

tert-butyl 7-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B6268865
CAS No.: 1158756-43-4
M. Wt: 326.2
InChI Key:
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Description

The compound is a derivative of tetrahydroisoquinoline, which is a type of organic compound. The “tert-butyl” and “bromomethyl” groups are substituents on the tetrahydroisoquinoline structure .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nucleophilic substitution or coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often have properties such as being colorless liquids .

Scientific Research Applications

Synthetic Phenolic Antioxidants

Phenolic antioxidants, including compounds with tert-butyl groups, are extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT), are utilized across various industries to prolong product shelf life by retarding oxidative reactions. The research suggests a need for novel antioxidants with reduced toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).

Glycerol Etherification

Glycerol etherification mechanisms, including those involving tert-butyl groups, are reviewed for their potential in producing bioactive molecules. The review discusses different etherification processes and emphasizes the importance of selecting suitable mechanisms to enhance the effectiveness of catalytic processes in the production of various bioactive molecules, which could be relevant to understanding the applications of tert-butyl 7-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Prakas Palanychamy et al., 2022).

Excited State Hydrogen Atom Transfer

Research on excited-state hydrogen atom transfer (ESHAT) along solvent ‘wire’ clusters attached to aromatic molecules like 7-hydroxyquinoline, which has structural similarities to tetrahydroisoquinoline derivatives, provides insights into the chemical behavior under specific conditions. This study could offer foundational knowledge relevant to the photochemical properties of similar compounds (C. Manca et al., 2005).

Tetrahydroisoquinolines in Therapeutics

The therapeutic applications of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, including their roles in cancer, central nervous system disorders, and as potential drug candidates for various diseases, highlight the importance of structural moieties similar to this compound in pharmaceutical research (I. Singh & P. Shah, 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more information, it’s difficult to provide a detailed analysis .

Safety and Hazards

Safety and hazard information would depend on the specific properties of the compound. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for this compound would depend on its potential applications. It could potentially be used in the synthesis of other compounds, or in various industrial applications .

Properties

IUPAC Name

tert-butyl 7-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-7-6-12-5-4-11(9-16)8-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHMCSWGZOZYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158756-43-4
Record name tert-butyl 7-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 0.380 mmol of tert-butyl-7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate in 2.5 ml CH2Cl2 were added at 0° C. 1.139 mmol Et3N and 0.456 mmol tribromophosphine. The mixture was allowed to warm to room temperature and stirred for 1 h. To the reaction mixture were added saturated NaHCO3 solution and EtOAc. The aqueous layer was extracted with EtOAc. The combined organic layers were washed, dried over MgSO4 and filtered. Evaporation of the solvent gave 105 mg of crude material that was purified by flash chromatography to yield 76 mg of colorless oil (61.3%).
Quantity
0.38 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.139 mmol
Type
reactant
Reaction Step Two
Quantity
0.456 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
61.3%

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